molecular formula C14H21N3O B6140233 N-CYCLOHEXYL-N'-[1-(4-PYRIDYL)ETHYL]UREA

N-CYCLOHEXYL-N'-[1-(4-PYRIDYL)ETHYL]UREA

Cat. No.: B6140233
M. Wt: 247.34 g/mol
InChI Key: ULXITJBFDNTQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-N'-[1-(4-PYRIDYL)ETHYL]UREA is a synthetic small molecule designed for advanced scientific research. It features a hybrid structure combining a urea pharmacophore with a pyridine moiety, a configuration of significant interest in medicinal chemistry and drug discovery. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Value Compounds incorporating both pyridine and urea motifs are of high value in oncology research. These hybrids are rationally designed to mimic the structure of known inhibitors, such as VEGFR2 inhibitors, which play a key role in angiogenesis and tumor growth . Early-stage research on similar pyridine-urea hybrids has demonstrated potent sub-micromolar cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) . The presence of the urea moiety is a critical feature, as it is known to be an essential pharmacophoric element in several approved anticancer drugs . Mechanism of Action The proposed mechanism of action for this class of compounds involves targeted protein inhibition. Research indicates that pyridine-urea hybrids can act as potent enzyme inhibitors. For instance, molecular docking, dynamic studies, and free energy calculations have validated the high affinity of similar compounds for the VEGFR2 kinase domain, suggesting a mechanism through the inhibition of this critical pathway . Furthermore, structurally related urea compounds have shown activity as inhibitors of other biological targets, such as bifunctional epoxide hydrolase 2 or specific urea transporters, highlighting the versatility of the urea core in biochemical research . Chemical Profile This reagent belongs to the class of organic compounds known as N-phenylureas (or derivatives thereof), characterized by a urea group where one nitrogen is substituted . It serves as a valuable building block for the synthesis of more complex molecular architectures in exploratory chemistry. Researchers can utilize this compound to study structure-activity relationships (SAR) and develop novel bioactive molecules.

Properties

IUPAC Name

1-cyclohexyl-3-(1-pyridin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(12-7-9-15-10-8-12)16-14(18)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXITJBFDNTQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In Situ Isocyanate Generation via Phosgene Derivatives

Phosgene and triphosgene are historically pivotal for isocyanate synthesis. Cyclohexylamine can react with triphosgene in dichloromethane at 0–5°C to form cyclohexyl isocyanate, which subsequently reacts with 1-(4-pyridyl)ethylamine (Figure 1A). This method, however, poses safety challenges due to phosgene’s toxicity. Modifications using N,N′-carbonyldiimidazole (CDI) as a phosgene substitute have been reported. CDI reacts with cyclohexylamine in tetrahydrofuran (THF) to form an imidazolide intermediate, which is then treated with 1-(4-pyridyl)ethylamine to yield the target urea (Figure 1B).

Challenges in Regioselectivity

Unsymmetrical ureas risk forming symmetrical byproducts. To suppress this, stepwise addition of amines is critical. For example, preforming the cyclohexyl imidazolide ensures selective reaction with the pyridyl-containing amine. Solvent polarity also influences selectivity; nonpolar solvents like toluene favor mono-addition.

Metal-Catalyzed Carbonylation Strategies

Transition-metal catalysis offers a phosgene-free pathway. Palladium-catalyzed oxidative carbonylation of amines with carbon monoxide (CO) and oxygen has been explored for urea synthesis.

Palladium-Mediated Reactions

A mixture of cyclohexylamine, 1-(4-pyridyl)ethylamine, CO (1 atm), and PdCl₂ in methanol at 60°C produces the target urea in moderate yields (45–55%). The mechanism involves oxidative coupling of CO with amines to form a carbamoyl palladium intermediate, which dimerizes to release urea. Side products like oxamides and formamides necessitate chromatographic purification.

Ruthenium and Nickel Catalysts

Ru₃(CO)₁₂ and NiCl₂ show promise under higher CO pressures (5–10 atm), improving yields to 60–65% but requiring specialized equipment. These methods are less practical for lab-scale synthesis due to safety concerns with high-pressure CO.

Rearrangement Reactions for Urea Formation

Rearrangement strategies bypass isocyanate intermediates, offering safer alternatives.

Hofmann Rearrangement

The Hofmann rearrangement converts carboxamides to ureas via isocyanate intermediates. Starting with cyclohexylcarboxamide, treatment with N-bromosuccinimide (NBS) and potassium hydroxide generates cyclohexyl isocyanate, which reacts in situ with 1-(4-pyridyl)ethylamine (Scheme 1). This method achieves 70–75% yield but requires careful pH control to prevent hydrolysis of the isocyanate.

Curtius and Lossen Rearrangements

Curtius rearrangement of acyl azides derived from cyclohexanecarboxylic acid provides isocyanates, albeit with explosive hazards. Lossen rearrangement using hydroxamic acids is safer but lower-yielding (50–55%).

Solid-Phase and Polymer-Supported Synthesis

Solid-phase methodologies enhance purity and simplify purification.

Resin-Bound Amine Strategies

Immobilizing 1-(4-pyridyl)ethylamine on Wang resin allows sequential reaction with cyclohexyl isocyanate. Cleavage with trifluoroacetic acid (TFA) yields the urea with >90% purity after filtration. This approach is ideal for parallel synthesis but scales poorly.

Green Chemistry Approaches

Recent advances prioritize solvent-free and catalytic methods.

Mechanochemical Synthesis

Ball-milling cyclohexylamine and 1-(4-pyridyl)ethylamine with CDI in the absence of solvent produces the urea in 85% yield. This method minimizes waste and reduces reaction times to 2 hours.

Biocatalytic Routes

Lipase-catalyzed urea formation from amines and diethyl carbonate is under investigation. Preliminary results show 40–50% yields but require enzyme optimization.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Phosgene/TriphosgeneCyclohexylamine, Triphosgene70–7585–90Moderate
CDI-MediatedCDI, THF, RT80–8595–98High
Palladium CarbonylationPdCl₂, CO, MeOH45–5575–80Low
Hofmann RearrangementNBS, KOH, DCM70–7590–92Moderate
MechanochemicalCDI, Ball Milling8598High

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA oxide, while substitution reactions can produce various substituted pyridyl derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

a) N-Cyclohexyl-N'-(3-amino-4-methylbenzenesulfonyl)urea (Metahexamide)
  • Structure: Features a sulfonyl group and a 3-amino-4-methylphenyl substituent instead of the pyridylethyl group.
  • Use : Herbicide (Geigy 444E) and historical use as a hypoglycemic agent .
  • Toxicity : Oral rat TDLo (lowest toxic dose) is 2 g/kg, linked to teratogenic effects .
  • Comparison : The sulfonyl group enhances stability but may increase toxicity compared to pyridyl-containing ureas.
b) Lomustine Impurity B (N-(2-Chloroethyl)-N'-cyclohexylurea)
  • Structure : Contains a chloroethyl group instead of the pyridylethyl group.
  • Use : Byproduct in the synthesis of lomustine, an anticancer alkylating agent .
  • Comparison : The chloroethyl group confers alkylating reactivity, critical for DNA crosslinking in cancer therapy, whereas the pyridyl group may favor receptor binding.
c) Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
  • Structure : Substituted with chlorophenylmethyl and cyclopentyl groups.
  • Use : Fungicide .
  • Comparison : Aromatic chlorophenyl groups enhance lipophilicity, improving agrochemical efficacy, while pyridyl groups offer polar interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Applications Toxicity Data (if available)
N-Cyclohexyl-N'-[1-(4-pyridyl)ethyl]urea Not reported Cyclohexyl, 4-pyridylethyl Research (potential drug) Not available
Metahexamide Not reported Cyclohexyl, sulfonylphenyl Herbicide, hypoglycemic TDLo: 2 g/kg (rat, teratogenic)
Lomustine Impurity B 217.71 Cyclohexyl, chloroethyl Anticancer drug impurity Not available
N-(1-Ethynylcyclohexyl)-N'-(trichloro-hydroxyethyl)urea 313.61 Ethynylcyclohexyl, trichloro-hydroxyethyl Unknown Not available

Q & A

Q. What are the key structural features of N-Cyclohexyl-N'-[1-(4-pyridyl)ethyl]urea, and how do they influence its physicochemical properties?

The compound features a urea core (-NH-CO-NH-) with a cyclohexyl group and a 4-pyridylethyl substituent. The cyclohexyl group contributes hydrophobicity, potentially reducing water solubility, while the pyridyl moiety introduces aromaticity and hydrogen-bonding capability via its nitrogen lone pairs . The urea group facilitates hydrogen bonding, impacting crystal packing and interactions with biological targets . Physicochemical characterization should include melting point analysis (e.g., 160–162°C, as seen in structurally similar ureas ), NMR for substituent confirmation, and IR spectroscopy to identify urea-specific carbonyl stretches (~1640–1680 cm⁻¹).

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Follow OSHA/NIOSH guidelines: wear nitrile gloves (inspected for integrity) and full chemical-resistant clothing to prevent skin contact . Use P95 respirators for particulate protection or OV/AG/P99 cartridges if volatile impurities are present. Avoid drainage contamination and store in airtight containers under inert gas to prevent degradation . Toxicity data gaps necessitate treating the compound as a potential carcinogen (IARC/ACGIH Class 2B) until specific studies confirm safety .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves coupling a cyclohexyl isocyanate with 1-(4-pyridyl)ethylamine. Reaction optimization includes:

  • Temperature control (0–25°C) to minimize side reactions.
  • Anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
  • Catalytic bases (e.g., triethylamine) to deprotonate the amine .
    Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How can researchers characterize the purity and stability of this compound?

  • Purity : Gas chromatography (GC) with flame ionization detection or HPLC-UV (λ = 254 nm) quantifies impurities .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS detect degradation products (e.g., hydrolysis to amines). Thermal gravimetric analysis (TGA) assesses decomposition temperatures .

Q. What solvent systems are recommended for solubilizing this compound?

The compound is likely sparingly soluble in water due to its hydrophobic cyclohexyl group. Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, followed by dilution with aqueous buffers (pH 6–8). Sonication or mild heating (≤50°C) may enhance solubility .

Advanced Research Questions

Q. How can hydrogen-bonding interactions of this compound be experimentally validated in supramolecular assemblies?

  • X-ray crystallography : Resolve crystal structures to identify intermolecular H-bonds between urea carbonyls and pyridyl/amine groups .
  • FT-IR titration : Monitor shifts in N-H and C=O stretches upon adding competitive H-bond acceptors (e.g., DMSO) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict binding energies and interaction sites .

Q. What strategies optimize the biological activity of this compound derivatives via SAR studies?

  • Substituent variation : Replace cyclohexyl with adamantyl (enhanced lipophilicity) or pyridyl with quinoline (improved π-π stacking).
  • Bioisosterism : Substitute urea with thiourea to modulate H-bond strength .
  • In vitro assays : Test TNF-α inhibition (model after SA13353, a structurally related urea ) using macrophage cell lines (e.g., RAW 264.7) and ELISA quantification.

Q. How are potential carcinogenic risks of this compound assessed?

  • Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100.
  • In vitro micronucleus assay : Detect chromosomal aberrations in human lymphocytes.
  • Chronic rodent studies : Administer 0.1–100 mg/kg/day for 24 months, monitoring tumor incidence (align with IARC protocols ).

Q. How to resolve discrepancies in reported biological activities of this compound?

  • Purity verification : Reanalyze batches via GC/HPLC and compare with prior studies .
  • Assay standardization : Control variables (cell passage number, serum concentration, solvent DMSO ≤0.1%).
  • Structural analogs : Benchmark against SA13353 (a urea with confirmed TNF-α inhibition ) to validate target engagement.

Q. What computational methods predict the binding affinity of this compound to protein targets?

  • Molecular docking (AutoDock Vina) : Screen against TNF-α (PDB: 2AZ5) or TRPV1 (PDB: 3K4Q) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.